

Spectroscopic Characterization of Methyl 3-hydroxy-2-naphthoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-hydroxy-2-naphthoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **Methyl 3-hydroxy-2-naphthoate**, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Methyl 3-hydroxy-2-naphthoate**. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Methyl 3-hydroxy-2-naphthoate** exhibits distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

Table 1: ^1H NMR Spectroscopic Data for **Methyl 3-hydroxy-2-naphthoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.91	Singlet	1H	Ar-OH
8.24	Singlet	1H	Ar-H
7.82	Doublet	1H	Ar-H
7.69	Doublet	1H	Ar-H
7.45	Triplet	1H	Ar-H
7.29	Triplet	1H	Ar-H
7.24	Singlet	1H	Ar-H
4.00	Singlet	3H	-OCH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms present in the **Methyl 3-hydroxy-2-naphthoate** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 3-hydroxy-2-naphthoate**

Chemical Shift (δ) ppm	Assignment
170.9	C=O (Ester)
154.2	Ar-C-OH
136.5	Ar-C
130.4	Ar-C
129.5	Ar-CH
128.9	Ar-CH
127.4	Ar-CH
126.5	Ar-CH
124.0	Ar-CH
115.1	Ar-C
109.4	Ar-CH
52.5	-OCH ₃

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in **Methyl 3-hydroxy-2-naphthoate** based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **Methyl 3-hydroxy-2-naphthoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3178	Broad, Medium	O-H stretch (hydroxyl)
2952	Weak	C-H stretch (aromatic)
1680	Strong	C=O stretch (ester carbonyl)
1625	Medium	C=C stretch (aromatic)
1515	Medium	C=C stretch (aromatic)
1280	Strong	C-O stretch (ester)
1210	Strong	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Methyl 3-hydroxy-2-naphthoate**, confirming its elemental composition and providing structural clues.

Table 4: Mass Spectrometry Data for **Methyl 3-hydroxy-2-naphthoate**

m/z	Relative Intensity (%)	Proposed Fragment
202	100	[M] ⁺ (Molecular Ion)
171	80	[M - OCH ₃] ⁺
143	60	[M - COOCH ₃] ⁺
115	40	[C ₉ H ₇ O] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy Protocol

A sample of approximately 10-20 mg of **Methyl 3-hydroxy-2-naphthoate** is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm). For ^1H NMR, the spectral width is typically 0-12 ppm. For ^{13}C NMR, the spectral width is typically 0-200 ppm.

FT-IR Spectroscopy Protocol

The FT-IR spectrum is recorded using the KBr pellet method. A small amount of finely ground **Methyl 3-hydroxy-2-naphthoate** (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

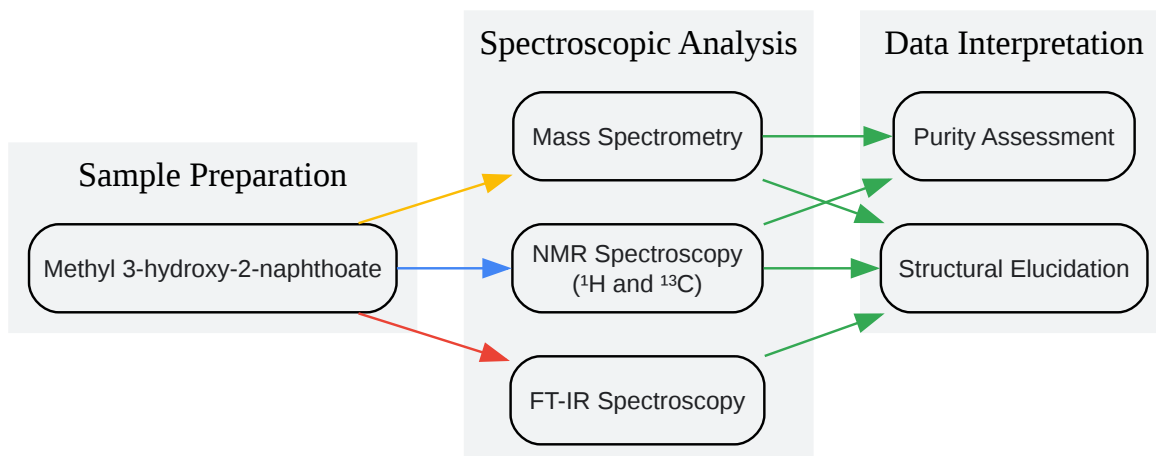
Mass Spectrometry Protocol

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of **Methyl 3-hydroxy-2-naphthoate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The electron energy is typically set at 70 eV. The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 50 to 500 amu.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

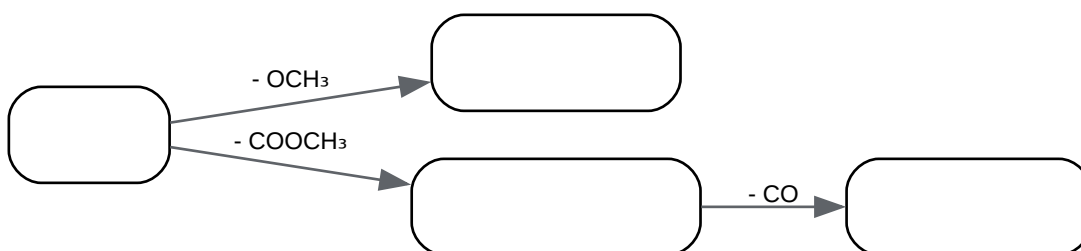


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Caption: General workflow for spectroscopic characterization.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of **Methyl 3-hydroxy-2-naphthoate** in an electron ionization mass spectrometer.



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Caption: Primary fragmentation of **Methyl 3-hydroxy-2-naphthoate**.

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